3-(2-bromoethoxy)pentane
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Overview
Description
3-(2-bromoethoxy)pentane is an organic compound that belongs to the class of bromoalkanes. It is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a pentane chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(2-bromoethoxy)pentane is through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the reaction between 2-bromoethanol and pentyl bromide in the presence of a strong base such as sodium hydride or potassium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoethoxy)pentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include ethers, alcohols, and other substituted compounds.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids, aldehydes, or ketones can be formed.
Reduction: Alcohols and alkanes are typical products.
Scientific Research Applications
3-(2-bromoethoxy)pentane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromoethoxy)pentane involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromopentane
- 2-Bromopentane
- 3-Bromopentane
- 1-Bromo-2-methylbutane
- 1-Bromo-3-methylbutane
- 2-Bromo-2-methylbutane
- 2-Bromo-3-methylbutane
Uniqueness
3-(2-bromoethoxy)pentane is unique due to the presence of both a bromine atom and an ethoxy group, which imparts distinct chemical reactivity and properties compared to other bromoalkanes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(2-bromoethoxy)pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-3-7(4-2)9-6-5-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKMWMUFRZXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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